2-Phenyl-5-(phenylthio)furan

heterocyclic synthesis isothiazole regioselectivity

2-Phenyl-5-(phenylthio)furan (CAS 90714-24-2), also named 5-phenyl-2-phenylthiofuran or 2-phenyl-5-phenylsulfanylfuran, is a synthetic heterocyclic compound of molecular formula C₁₆H₁₂OS and molecular weight 252.33 g·mol⁻¹. The structure comprises a furan core bearing a phenyl substituent at the 2-position and a phenylthio substituent at the 5-position, placing it within the class of 2,5-disubstituted furans.

Molecular Formula C16H12OS
Molecular Weight 252.3 g/mol
CAS No. 90714-24-2
Cat. No. B12902979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-(phenylthio)furan
CAS90714-24-2
Molecular FormulaC16H12OS
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)SC3=CC=CC=C3
InChIInChI=1S/C16H12OS/c1-3-7-13(8-4-1)15-11-12-16(17-15)18-14-9-5-2-6-10-14/h1-12H
InChIKeyNXHARTWBZZCXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-5-(phenylthio)furan (CAS 90714-24-2): Chemical Identity and Core Structural Features for Research Procurement


2-Phenyl-5-(phenylthio)furan (CAS 90714-24-2), also named 5-phenyl-2-phenylthiofuran or 2-phenyl-5-phenylsulfanylfuran, is a synthetic heterocyclic compound of molecular formula C₁₆H₁₂OS and molecular weight 252.33 g·mol⁻¹ [1]. The structure comprises a furan core bearing a phenyl substituent at the 2-position and a phenylthio substituent at the 5-position, placing it within the class of 2,5-disubstituted furans [1]. Its defining structural feature is the divalent sulfur atom of the phenylthio group, which imparts an intermediate electronic character—more electron-releasing than a phenylsulfonyl group yet more electron-withdrawing than a simple alkyl substituent—thereby enabling unique regiochemical outcomes in heterocyclic transformations [1].

Why 2-Phenyl-5-(phenylthio)furan Cannot Be Replaced by Generic 2,5-Disubstituted Furans: Electronic and Regiochemical Uniqueness


2,5-Disubstituted furans are not electronically interchangeable building blocks; the substituent identity at the 2-position dictates both the yield and the regiochemical outcome of key transformations such as the Katz reaction (ethyl carbamate, thionyl chloride, base) that converts furans into 5-acylisothiazoles [1]. Symmetric analogs like 2,5-diphenylfuran undergo clean, regiospecific conversion to a single isothiazole product in high yield, while electron-deficient analogs bearing phenylsulfonyl groups also yield single isomers but with inverted regiochemistry [1]. Mono-substituted 2-phenylfuran fails entirely to produce isothiazole under identical conditions [1]. The phenylthio group occupies a distinct niche: it is sufficiently electron-releasing to activate the furan toward electrophilic attack while simultaneously directing regiochemistry to produce two separable isomeric isothiazoles—a property not replicated by any other common 2-substituent [1]. Substituting a methyl, phenyl, or sulfonyl analog for 2-phenyl-5-(phenylthio)furan would therefore produce a fundamentally different product distribution, compromising the synthetic objective [1].

Quantitative Differentiation Evidence for 2-Phenyl-5-(phenylthio)furan (CAS 90714-24-2): Head-to-Head Reactivity and Regiochemical Data


Regiodivergent vs. Regiospecific Isothiazole Formation: 2-Phenyl-5-(phenylthio)furan Compared with 2,5-Diphenylfuran

In the one-step conversion of furans to 5-acylisothiazoles using ethyl carbamate, thionyl chloride, and pyridine (Katz reagent), 2,5-diphenylfuran undergoes exclusively regiospecific ring-opening to give a single isothiazole product (2a) in 98% yield (benzene, 24 h) and 80% yield (chlorobenzene, 0.5 h) [1]. In stark contrast, 5-phenyl-2-phenylthiofuran (compound 12) yields a mixture of two regioisomeric 5-acylisothiazoles, 13 and 14, in combined yields of 51% (34% + 17%, toluene/pyridine, 8 h) and 42% (30% + 12%, chlorobenzene/isoquinoline, 0.5 h) [1]. The phenylthio-substituted furan is the only 2,5-disubstituted furan in this study that produces both possible isomeric isothiazoles, with the major isomer 13 arising from preferential electrophilic attack at the β-position adjacent to the more electron-releasing phenylthio group [1].

heterocyclic synthesis isothiazole regioselectivity Katz reagent

Comparative Isothiazole Yields Across 2-Substituted-5-phenylfurans: Where the Phenylthio Group Sits on the Reactivity Spectrum

The total isothiazole yield from the Katz reaction serves as a direct readout of how effectively a given 2-substituent activates the furan toward productive ring-opening. Across four 2-substituted-5-phenylfurans studied under identical or closely comparable conditions, the total isothiazole yields rank as follows: 2,5-diphenylfuran (98%, benzene, 24 h) > 2-methyl-5-phenylfuran (50%, chlorobenzene, 0.5 h) ≥ 5-phenyl-2-phenylthiofuran (42%, chlorobenzene, 0.5 h) > 2-phenylfuran (0% isothiazole; only 15% of bis(5-phenylfuran-2-yl) sulfide side-product) [1]. The phenylthio derivative thus occupies an intermediate position—less activating than a phenyl group but far superior to having no 2-substituent at all, which leads exclusively to a non-isothiazole decomposition pathway [1].

furan ring-opening isothiazole synthesis structure-reactivity relationship synthetic yield

Phenylthio vs. Phenylsulfonyl Directing Effects: Electronic Tuning of Regiochemistry in Isothiazole Formation

The regiochemical directing effect of the 2-substituent is inverted when comparing the phenylthio and phenylsulfonyl analogs. In 5-phenyl-2-phenylthiofuran, the phenylthio group acts as the more electron-releasing substituent, directing preferential electrophilic attack to the adjacent β-position and yielding the major isothiazole isomer 13 [1]. In the corresponding sulfone (5-phenyl-2-phenylsulfonylfuran, compound 7g), the strongly electron-withdrawing phenylsulfonyl group directs attack exclusively to the non-adjacent β-position, giving only isothiazole 8g [1]. This electronic inversion demonstrates that the phenylthio group provides a qualitatively distinct directing effect from its oxidized sulfone counterpart—a property exploitable for divergent synthesis from a common furan scaffold after oxidation-state adjustment [1].

electronic directing effects sulfide vs. sulfone regiochemical control furan electrophilic substitution

X-Ray Crystallographic Validation of the Major Isothiazole Product 13 Derived from 5-Phenyl-2-phenylthiofuran

The structure of the major isothiazole isomer 13, obtained from 5-phenyl-2-phenylthiofuran via the Katz reaction, was unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. The crystal structure reveals near-perfect conjugation between the isothiazole ring and its adjacent phenyl ring (torsional twist of approximately 2° about the C(3)–C(11) linkage), with the carbonyl oxygen oriented syn to the ring sulfur atom (torsional twist of approximately 8° about C(15)–C(12)) [1]. The terminal phenylthio phenyl ring is oriented almost orthogonally (approximately 80° rotation about the S(13)–C(19) bond) [1]. In the solid state, molecules form continuous chains via π–π stacking interactions and C–H···π contacts [1]. This crystallographic validation provides unambiguous proof of structure for the major reaction product, de-risking downstream applications that depend on correct regiochemical assignment.

X-ray crystallography structural confirmation isothiazole solid-state structure

Biological Activity of a 5-(Phenylthio)furan-2-yl-Derived Barbituric Acid: BindingDB Affinity Data for Target Prioritization

A derivative incorporating the 5-(phenylthio)furan-2-yl scaffold—specifically (5E)-1-phenyl-5-[[5-(phenylthio)-2-furyl]methylene]barbituric acid (PubChem CID 2265956, BindingDB monomer ID 54728)—has been evaluated for binding affinity against two protein targets in PubChem bioassays [1]. Against rat amyloid-beta A4 precursor protein-binding family A member 1 (APBA1), the compound showed an IC₅₀ of 3.44 × 10⁴ nM (34.4 μM) in a screen conducted by the Sanford-Burnham Center for Chemical Genomics [1]. Against yeast vacuolar aminopeptidase 1, the compound showed an EC₅₀ of 1.12 × 10⁴ nM (11.2 μM) in an assay from the University of New Mexico [1]. While these affinities are modest, they represent the only publicly available quantitative bioactivity data for compounds containing the intact 5-(phenylthio)furan-2-yl substructure, providing a baseline for structure-activity relationship (SAR) campaigns [1].

APBA1 binding barbituric acid derivative chemical probe BindingDB

High-Value Research and Industrial Application Scenarios for 2-Phenyl-5-(phenylthio)furan (CAS 90714-24-2)


Divergent Synthesis of Regioisomeric 5-Acylisothiazoles from a Single Furan Precursor

Medicinal chemistry programs requiring both possible regioisomers of 5-acyl-3-substituted isothiazoles can employ 2-phenyl-5-(phenylthio)furan as a single starting material. Reaction with the Katz reagent (ethyl carbamate/SOCl₂/pyridine) in toluene yields a separable mixture of isomers 13 (34%) and 14 (17%), whereas the corresponding phenylsulfonyl analog yields exclusively a single isomer of opposite regiochemistry [1]. This enables access to both structural isomers from one procurement, streamlining SAR exploration around the isothiazole core [1].

Electronic Tuning of Furan Reactivity via Oxidation-State Modulation of the Phenylthio Handle

The phenylthio group serves as a chemically addressable handle: oxidation to the sulfoxide or sulfone (using H₂O₂ or m-CPBA) converts the electron-releasing sulfide into an electron-withdrawing sulfonyl group, inverting the regiochemical outcome of subsequent electrophilic substitution or ring-opening reactions [1]. This post-synthetic oxidation-state tuning is not available with simple alkyl- or aryl-substituted furan analogs, making 2-phenyl-5-(phenylthio)furan uniquely versatile for reaction methodology development [1].

Building Block for 5-(Phenylthio)furan-2-yl-Derived Bioactive Conjugates

The 5-(phenylthio)furan-2-yl substructure has been incorporated into barbituric acid conjugates that exhibit measurable, albeit modest, binding affinity against APBA1 (IC₅₀ = 34.4 μM) and vacuolar aminopeptidase 1 (EC₅₀ = 11.2 μM) in PubChem screening assays [1]. This establishes the scaffold as a tractable starting point for hit-to-lead optimization in target-based drug discovery, particularly where the phenylthio group can be further diversified via oxidation, reduction, or metal-catalyzed cross-coupling [1].

Heterocyclic Methodology Development and Reaction Mechanism Studies

Because 5-phenyl-2-phenylthiofuran is the only 2,5-disubstituted furan in the Guillard et al. study that yields two regioisomeric isothiazole products rather than one, it serves as an informative mechanistic probe for investigating the electronic and steric factors governing electrophilic attack on the furan nucleus [1]. The X-ray crystal structure of the major isothiazole product 13 provides a definitive structural reference for computational modeling and mechanistic rationalization [1].

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